![molecular formula C23H22FNO4 B392145 ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392145.png)
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common starting materials include ethyl acetoacetate, 4-ethoxybenzaldehyde, and 4-fluorobenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4Z)-1-(4-METHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and fluorophenyl groups may enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C23H22FNO4 |
|---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
ethyl (4Z)-1-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22FNO4/c1-4-28-19-12-10-18(11-13-19)25-15(3)21(23(27)29-5-2)20(22(25)26)14-16-6-8-17(24)9-7-16/h6-14H,4-5H2,1-3H3/b20-14- |
InChI Key |
WRSLCWOQHZGSSD-ZHZULCJRSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)F)C2=O)C(=O)OCC)C |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)F)/C2=O)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)F)C2=O)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


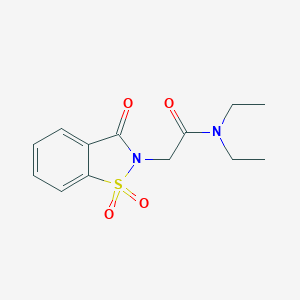
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B392069.png)
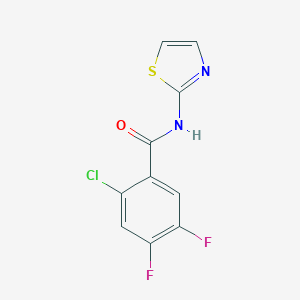
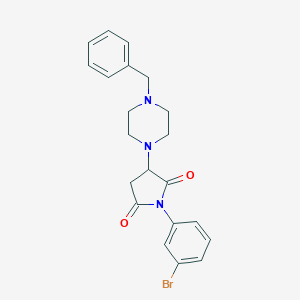
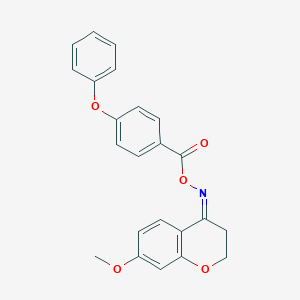
![N-(2,3-dimethylphenyl)-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B392075.png)
![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)
![(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B392077.png)
![3-[(2,4-DINITROPHENYL)AMINO]-N-(4-METHYLPHENYL)BENZAMIDE](/img/structure/B392078.png)
![1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B392079.png)
![N-[2-(diisobutylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392080.png)
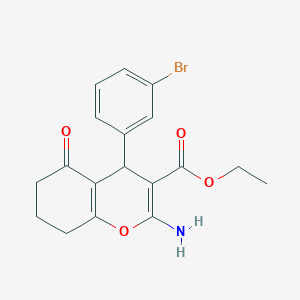
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
